P2X7 Receptor Antagonist Activity – Comparative Potency Landscape
4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid has been profiled for P2X7 receptor antagonism, with an IC50 value of 3.32 × 10⁴ nM (33.2 μM) against the human P2X7 receptor expressed in 1321N1 astrocytoma cells [1]. This places the compound in the lower-potency tier of known P2X7 antagonists. For context, the well-characterized competitive antagonist A-438079 exhibits an IC50 of 123 nM in HEK293 cells [2], while highly potent clinical-stage antagonists achieve sub-nanomolar IC50 values (e.g., 0.76 nM) [3]. The compound's activity is thus approximately 270-fold weaker than A-438079 and over 40,000-fold weaker than the most potent analogs.
| Evidence Dimension | Human P2X7 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | 33,200 nM |
| Comparator Or Baseline | A-438079: 123 nM; CHEMBL1823817: 0.76 nM; A740003: 18 nM |
| Quantified Difference | 270-fold weaker vs. A-438079; ~44,000-fold weaker vs. CHEMBL1823817 |
| Conditions | 1321N1 cells stably expressing human P2X7R; calcium influx assay with BzATP EC50 at 0.1 μM, 30 min incubation (target compound) [1]. HEK293 cells; BzATP-induced calcium flux, 60 min (CHEMBL1823817) [3]; HEK293 cells; benzoylbenzoic ATP-induced calcium product (A-438079) [2]. |
Why This Matters
This compound is not suitable as a lead for high-potency P2X7 antagonist development; it is more appropriately employed as a low-affinity control compound, a starting scaffold for SAR exploration via derivatization, or a synthetic building block for constructing more elaborate P2X7-targeting molecules.
- [1] BindingDB. Assay in Summary_ki. ChEMBL_2226732 (CHEMBL5140245). Antagonist activity against human P2X7R in 1321N1 cells. View Source
- [2] BindingDB. BDBM50410955. A-438079 IC50 = 123 nM against human recombinant P2X7 receptor in HEK293 cells. View Source
- [3] BindingDB. BDBM50352039 (CHEMBL1823817). IC50 = 0.760 nM against human P2X7 receptor in HEK293 cells. View Source
